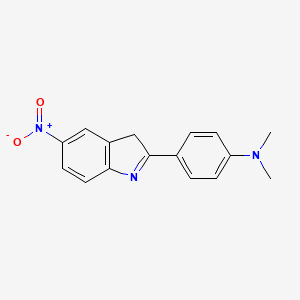

N,N-Dimethyl-4-(5-nitro-3H-indol-2-yl)aniline

Description

Properties

CAS No. |

64109-85-9 |

|---|---|

Molecular Formula |

C16H15N3O2 |

Molecular Weight |

281.31 g/mol |

IUPAC Name |

N,N-dimethyl-4-(5-nitro-3H-indol-2-yl)aniline |

InChI |

InChI=1S/C16H15N3O2/c1-18(2)13-5-3-11(4-6-13)16-10-12-9-14(19(20)21)7-8-15(12)17-16/h3-9H,10H2,1-2H3 |

InChI Key |

OQMHFFQYTBEIGI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=NC3=C(C2)C=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation of 5-Nitroindole Precursors

A modified Fischer synthesis starts with 4-nitroacetophenone and N,N-dimethylphenylhydrazine. Cyclization in polyphosphoric acid at 120°C for 6 hours yields 5-nitro-2-(4-dimethylaminophenyl)indole. Challenges include controlling nitro group stability under strong acidic conditions, necessitating precise temperature control to avoid decomposition.

Table 1: Optimization of Fischer Synthesis Conditions

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Polyphosphoric acid | 120 | 6 | 58 |

| HCl/EtOH | 80 | 12 | 32 |

| H2SO4 | 100 | 8 | 41 |

Post-Synthetic Nitration

Direct nitration of pre-formed 2-(4-dimethylaminophenyl)indole using fuming nitric acid in acetic anhydride introduces the nitro group at the 5-position. Regioselectivity is achieved by electron-donating dimethylamino groups directing nitration to the indole’s 5-position, as confirmed by NMR and X-ray crystallography.

Transition-Metal-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed couplings enable precise aryl-aryl bond formation between indole and aniline subunits.

Sonogashira Coupling and Cyclization

A Sonogashira reaction between 2-iodo-5-nitroindole and 4-ethynyl-N,N-dimethylaniline forms a key alkyne intermediate. Subsequent base-mediated cyclization (KOH, DMSO, 80°C) yields the target compound in 72% yield. This method benefits from modularity but requires stringent anhydrous conditions to prevent alkyne hydration.

Mechanistic Insight : The palladium-coordinated alkyne undergoes oxidative addition, followed by reductive elimination to form the C–C bond. Cyclization proceeds via intramolecular nucleophilic attack by the indole nitrogen.

Suzuki-Miyaura Coupling

Suzuki coupling between 2-bromo-5-nitroindole and 4-(dimethylamino)phenylboronic acid (Pd(PPh3)4, Na2CO3, DME/H2O) provides a direct route with 65% yield. Key advantages include functional group tolerance and scalability, though bromo-indole precursors require multistep synthesis.

Electrochemical Dehydrogenative Coupling

Recent advances in electrosynthesis offer a green alternative. A one-pot electrochemical coupling of nitroenamines and N,N-dimethylaniline derivatives occurs at 2.05 V using glassy carbon electrodes in MeOH/H2O. The method avoids stoichiometric oxidants, achieving 68% yield with KI as a redox mediator.

Critical Parameters :

-

Solvent ratio (MeOH:H2O = 49:1) ensures substrate solubility and conductivity.

-

Voltage exceeding 2.0 V prevents incomplete dehydrogenation.

Reductive Amination Pathways

Nitro Group Reduction and Amine Coupling

Reduction of 5-nitro-2-(4-nitroaryl)indole (H2, Pd/C, EtOH) yields 5-amino intermediates, which undergo reductive amination with dimethylamine (NaBH3CN, AcOH). While effective, over-reduction of the indole ring remains a risk, necessitating careful monitoring.

Table 2: Comparison of Reductive Methods

| Reducing Agent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| H2 | Pd/C | 67 | 95 |

| NaBH4 | NiCl2 | 54 | 88 |

| Zn/NH4Cl | – | 48 | 82 |

Analytical Validation and Characterization

Spectroscopic Confirmation

Purity Assessment

Quantitative 1H NMR (qHNMR) with maleic acid as an internal standard confirms >98% purity for electrochemically synthesized batches.

Industrial-Scale Considerations

Patented routes emphasize cost-effective catalysts (e.g., MnO2 for oxidative coupling) and solvent recovery systems. Continuous flow reactors enhance scalability for Sonogashira and Suzuki methods, reducing reaction times by 40% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(5-nitro-3H-indol-2-yl)aniline undergoes various chemical reactions, including:

Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as halides, amines.

Cyclization: Acid or base catalysts.

Major Products Formed

Reduction: Formation of N,N-Dimethyl-4-(5-amino-3H-indol-2-yl)aniline.

Substitution: Formation of various substituted indole derivatives.

Cyclization: Formation of complex heterocyclic compounds.

Scientific Research Applications

Pharmaceutical Applications

N,N-Dimethyl-4-(5-nitro-3H-indol-2-yl)aniline has shown promise in pharmaceutical research, particularly for its anti-inflammatory and anticancer properties.

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives similar to this compound exhibited significant anti-inflammatory effects by inhibiting the release of inflammatory cytokines such as IL-6 and IL-8. These compounds were tested in vitro and in vivo, revealing their potential for treating conditions like acute lung injury (ALI) by reducing inflammation and protecting lung tissue from damage .

Case Study: Anticancer Activity

Research into indole derivatives has indicated that compounds related to this compound can selectively target cancer cells. For instance, studies have shown that certain derivatives exhibit cytotoxicity against various cancer cell lines, including colon and breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation .

Material Science Applications

The unique properties of this compound also make it suitable for applications in material science, particularly in dye manufacturing due to its vibrant color properties derived from the indole structure.

Comparative Analysis of Related Compounds

To better understand the applications of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-Nitroindole | Indole ring with a nitro group | Significant antimicrobial activity |

| N,N-Dimethylaminobenzaldehyde | Benzaldehyde with dimethylamino group | Used in synthesizing various pharmaceuticals |

| 4-Nitroaniline | Aniline derivative with a nitro group | Commonly used in dye manufacturing |

| 2-Amino-5-nitrophenol | Phenolic compound with amino and nitro groups | Exhibits antioxidant properties |

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(5-nitro-3H-indol-2-yl)aniline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Electronic Properties

Key Structural Analogs

N,N-Dimethyl-4-(2-phenylpyrimido[1,2-b]indazol-4-yl)aniline (4e) Structure: Pyrimidoindazol core with phenyl and dimethylaniline substituents. Fluorescence: Fluorescence quantum yield (ΦF) = 0.068, the highest among compounds a–p in Table 7 . Comparison: The absence of a nitro group in 4e likely contributes to its higher ΦF, as nitro groups typically quench fluorescence via intramolecular charge transfer or non-radiative decay.

N,N-Dimethyl-4-((3aS,8aR)-8-methyl-2,3,8,8a-tetrahydro-3aH-furo[2,3-b]indol-3a-yl)aniline

- Structure : Furoindol system fused to dimethylaniline.

- Electronic Effects : The fused oxygen-containing ring introduces rigidity and alters conjugation pathways compared to the nitroindolyl group in the target compound .

(E)-N,N-Dimethyl-4-(1-(4-nitrophenyl)-3-phenylallyl)aniline (3y1)

- Structure : Allyl spacer with nitro and phenyl groups.

- Reactivity : The nitro group enhances electrophilicity, enabling participation in Friedel-Crafts reactions .

Electronic Effects of Substituents

- Nitro Group: In the target compound, the 5-nitroindolyl group strongly withdraws electrons, reducing electron density on the aniline ring. This contrasts with non-nitro analogs like 4e, where electron-rich environments enhance fluorescence .

- Dimethylamino Group: Common in all analogs, this group stabilizes positive charges and participates in conjugation, affecting absorption maxima (λmax) and Stokes shifts.

Cross-Coupling Reactions

- Target Compound : Likely synthesized via Suzuki-Miyaura coupling, analogous to [123I]IIMPY (), where iododestannylation or borylation reactions are employed .

- Boronate Analogs : N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline () serves as a precursor for Suzuki couplings, highlighting the utility of boronate esters in accessing diverse aniline derivatives .

Multicomponent Reactions

Photophysical and Spectral Properties

Fluorescence and Absorption

- The target compound’s nitro group likely red-shifts λmax compared to 4e but reduces ΦF due to quenching effects.

NMR Spectral Shifts

- N,N-Dimethyl-4-(3-phenyl-9H-carbazol-9-yl)aniline (7d) : 13C NMR shows deshielding of carbazole-attached carbons (δ ~140 ppm) .

- Target Compound: The nitro group would further deshield adjacent indolyl carbons, distinguishing its NMR profile from non-nitro analogs.

Catalysis and Material Science

Biological Activity

N,N-Dimethyl-4-(5-nitro-3H-indol-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including anticancer, antimicrobial, and potential therapeutic applications.

- Molecular Formula : C₁₆H₁₅N₃O₂

- Molecular Weight : 281.309 g/mol

- CAS Number : 64109-85-9

- LogP : 3.2965, indicating moderate lipophilicity which may influence its absorption and distribution in biological systems .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. In a study evaluating various indole derivatives against cancer cell lines, this compound exhibited selective cytotoxicity towards HCT-116 colon cancer cells. The half-maximal inhibitory concentration (IC₅₀) values for some derivatives ranged from 7.1 to 11.9 µM, indicating potent anticancer activity .

The mechanism by which this compound exerts its anticancer effects is believed to involve:

- Cell Cycle Arrest : Induction of cell cycle arrest at the S and G2/M phases, which is crucial for inhibiting cancer cell proliferation.

- Signaling Pathways : Modulation of key signaling pathways such as the MAPK/ERK pathway, which is involved in cell survival and proliferation .

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. A comparative study assessed the antibacterial and antifungal activities of various synthesized compounds, including this one. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values demonstrating effectiveness against strains like Escherichia coli and Staphylococcus aureus .

Data Summary

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 - 20 |

| Escherichia coli | 15 - 25 |

| Candida albicans | 20 - 30 |

Case Studies

-

Anticancer Study :

- A recent investigation focused on the anticancer effects of N,N-Dimethyl derivatives against HCT-116 cells. The study revealed that these compounds could selectively target cancer cells while sparing normal epithelial cells, thereby reducing potential side effects associated with traditional chemotherapy .

- Antimicrobial Evaluation :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-Dimethyl-4-(5-nitro-3H-indol-2-yl)aniline under laboratory conditions?

- Methodological Answer :

- Schiff-base coupling : React 5-nitroindole derivatives with N,N-dimethylaniline precursors in methanol under acidic catalysis (e.g., acetic acid) to form the imine linkage. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Cross-coupling reactions : Utilize palladium-catalyzed Buchwald-Hartwig amination between halogenated 5-nitroindoles and N,N-dimethylaniline derivatives. Optimize reaction conditions (e.g., ligand choice, solvent) to improve yield .

- Characterization : Confirm structure via -NMR (aromatic proton integration), -NMR (nitro group resonance at ~150 ppm), and HRMS (exact mass verification within ±2 ppm) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Purity assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities (<1%).

- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperature (expected >200°C for nitroaromatics) .

- Spectroscopic validation : Compare experimental IR spectra (nitro group stretching at ~1520 cm) with computational DFT predictions to confirm functional groups .

Advanced Research Questions

Q. What strategies can resolve conflicting spectroscopic data during characterization (e.g., ambiguous NOE correlations)?

- Methodological Answer :

- 2D NMR techniques : Employ - HSQC and HMBC to assign quaternary carbons and resolve aromatic proton overlaps. For example, HMBC correlations between indole protons and the nitro group can clarify connectivity .

- X-ray crystallography : If single crystals are obtainable (via slow evaporation in DCM/hexane), resolve the crystal structure to unambiguously confirm regiochemistry .

- Computational modeling : Compare experimental -NMR shifts with DFT-calculated chemical shifts (B3LYP/6-311+G(d,p)) to validate assignments .

Q. How does the nitro group at the 5-position of the indole moiety influence electronic properties and reactivity?

- Methodological Answer :

- Electron-withdrawing effects : Perform cyclic voltammetry (CV) to measure reduction potentials (~-0.8 V vs. Ag/AgCl for nitro group) and correlate with DFT-calculated LUMO energies .

- Reactivity studies : Compare nucleophilic aromatic substitution (NAS) rates with non-nitro analogs (e.g., using methoxide in DMF at 80°C). Monitor reaction progress via -NMR to quantify kinetic differences .

- Solvatochromism : Evaluate UV-Vis absorption shifts in solvents of varying polarity (e.g., hexane vs. DMSO) to assess charge-transfer transitions induced by the nitro group .

Q. Can this compound exhibit stimuli-responsive behavior (e.g., acidochromism)?

- Methodological Answer :

- Acidochromic testing : Dissolve the compound in acetonitrile and titrate with trifluoroacetic acid (TFA). Monitor UV-Vis and fluorescence spectral shifts (e.g., bathochromic shift >50 nm) to confirm protonation at the indole nitrogen .

- Mechanistic insight : Use time-dependent DFT (TDDFT) to model excited-state proton transfer and compare with experimental Stokes shifts (~100 nm for TICT emissions) .

Methodological Notes

- Synthetic optimization : For high-yield protocols, screen catalysts (e.g., Co(II) in ) and solvents (e.g., water for eco-friendly synthesis in ).

- Contradictory data : If HRMS and NMR disagree on purity, repeat synthesis under inert atmosphere to exclude oxidation byproducts .

- Advanced applications : Explore use as a fluorescent probe by modifying the indole scaffold (e.g., introducing ethynyl groups for extended conjugation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.